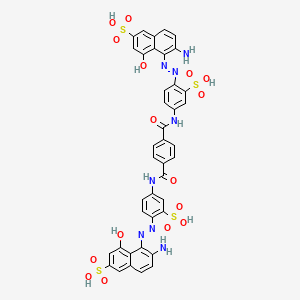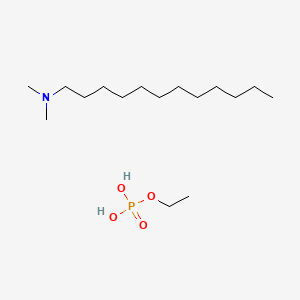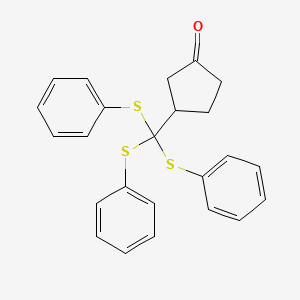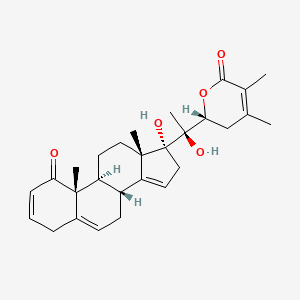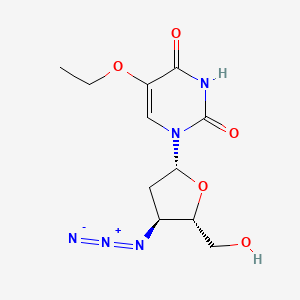
3'-Azido-2'-deoxy-5-ethoxyuridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Azido-2’-deoxy-5-ethoxyuridine is a nucleoside analog that has garnered attention in the fields of medicinal chemistry and molecular biology. This compound is characterized by the presence of an azido group at the 3’ position, a deoxy modification at the 2’ position, and an ethoxy group at the 5’ position of the uridine molecule. These structural modifications endow the compound with unique chemical and biological properties, making it a valuable tool in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-2’-deoxy-5-ethoxyuridine typically involves multiple steps, starting from a suitable uridine derivative. One common approach includes the selective protection of hydroxyl groups, followed by the introduction of the azido group through nucleophilic substitution. The ethoxy group is then introduced at the 5’ position using appropriate alkylation reactions. The final deprotection steps yield the desired compound with high purity.
Industrial Production Methods
Industrial production of 3’-Azido-2’-deoxy-5-ethoxyuridine follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistent product quality. The reaction conditions are carefully controlled to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
3’-Azido-2’-deoxy-5-ethoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation at the ethoxy group to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Copper sulfate and sodium ascorbate in aqueous conditions for CuAAC.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Triazole derivatives.
Reduction: Amino derivatives.
Oxidation: Aldehydes and carboxylic acids.
科学的研究の応用
3’-Azido-2’-deoxy-5-ethoxyuridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex nucleoside analogs.
Biology: Employed in studies of DNA and RNA synthesis, as it can be incorporated into nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties. It acts as a chain terminator in viral DNA replication, making it a candidate for antiviral drug development.
Industry: Utilized in the production of diagnostic reagents and molecular probes.
作用機序
The mechanism of action of 3’-Azido-2’-deoxy-5-ethoxyuridine involves its incorporation into DNA or RNA strands during replication. The presence of the azido group at the 3’ position prevents the addition of subsequent nucleotides, leading to chain termination. This mechanism is particularly effective against viral reverse transcriptases, making the compound a potent inhibitor of viral replication. Additionally, the compound can inhibit telomerase activity, leading to telomere shortening and potential anticancer effects .
類似化合物との比較
Similar Compounds
3’-Azido-2’,3’-dideoxyuridine: Lacks the ethoxy group at the 5’ position.
3’-Azido-2’,3’-dideoxy-5-fluorouridine: Contains a fluorine atom instead of an ethoxy group.
3’-Azido-2’,3’-dideoxy-5-methyluridine: Contains a methyl group at the 5’ position.
Uniqueness
3’-Azido-2’-deoxy-5-ethoxyuridine is unique due to the presence of the ethoxy group at the 5’ position, which can influence its chemical reactivity and biological activity. This modification can enhance its stability and selectivity in biological systems, making it a valuable compound for research and therapeutic applications.
特性
CAS番号 |
111495-92-2 |
|---|---|
分子式 |
C11H15N5O5 |
分子量 |
297.27 g/mol |
IUPAC名 |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-ethoxypyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15N5O5/c1-2-20-7-4-16(11(19)13-10(7)18)9-3-6(14-15-12)8(5-17)21-9/h4,6,8-9,17H,2-3,5H2,1H3,(H,13,18,19)/t6-,8+,9+/m0/s1 |
InChIキー |
JPWIAAWDUJPWOG-NBEYISGCSA-N |
異性体SMILES |
CCOC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
正規SMILES |
CCOC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



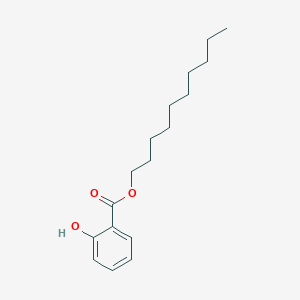

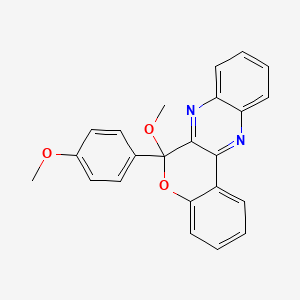
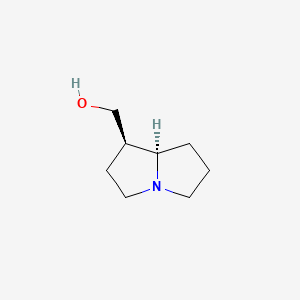
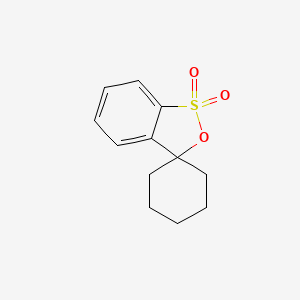
![6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B12790569.png)
![Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate](/img/structure/B12790571.png)

